1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea
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Overview
Description
N-(4-chlorophenyl)-N’-(2-furylmethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a chlorophenyl group and a furylmethyl group attached to a thiourea backbone, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-(2-furylmethyl)thiourea typically involves the reaction of 4-chloroaniline with 2-furylmethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for thioureas often involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and purification methods may vary to optimize yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thioureas can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of thioureas can lead to the formation of thiols or amines. Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
Chemistry
N-(4-chlorophenyl)-N’-(2-furylmethyl)thiourea can be used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes may exhibit interesting catalytic properties.
Biology
In biological research, thioureas are often studied for their potential as enzyme inhibitors. They can interact with various enzymes, affecting their activity and providing insights into enzyme function.
Medicine
Thioureas have been investigated for their potential therapeutic applications, including as antithyroid agents and anticancer compounds. The presence of the chlorophenyl and furylmethyl groups may enhance the biological activity of N-(4-chlorophenyl)-N’-(2-furylmethyl)thiourea.
Industry
In the industrial sector, thioureas are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. They may also serve as stabilizers in polymer production.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-(2-furylmethyl)thiourea depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and reducing enzyme activity. The molecular targets and pathways involved can vary widely depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N’-(2-furylmethyl)thiourea
- N-(4-chlorophenyl)-N’-methylthiourea
- N-(4-chlorophenyl)-N’-(2-thienylmethyl)thiourea
Uniqueness
N-(4-chlorophenyl)-N’-(2-furylmethyl)thiourea is unique due to the presence of both the chlorophenyl and furylmethyl groups. These functional groups may confer distinct chemical reactivity and biological activity compared to other thioureas. The specific combination of these groups can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
CAS No. |
32564-38-8 |
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Molecular Formula |
C12H11ClN2OS |
Molecular Weight |
266.75g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C12H11ClN2OS/c13-9-3-5-10(6-4-9)15-12(17)14-8-11-2-1-7-16-11/h1-7H,8H2,(H2,14,15,17) |
InChI Key |
QTEYPAXEBVFYCM-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC(=S)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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